molecular formula C17H13N3O2S3 B2498321 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 896679-85-9

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2498321
CAS No.: 896679-85-9
M. Wt: 387.49
InChI Key: YHMDBDGRGQVBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is a sophisticated heterocyclic compound based on the thiazolo[5,4-b]pyridine scaffold, a structure recognized in medicinal chemistry for its diverse biological activities and potential in drug discovery . This specific analogue is designed as a potent small-molecule inhibitor targeting phosphoinositide 3-kinases (PI3Ks) . The PI3K signaling pathway is a critical regulator of cell growth, survival, and proliferation, and its abnormal activation is a key driver in oncogenesis, making it a prominent target for cancer therapy . The core value of this compound lies in its nanomolar-range inhibitory activity against PI3Kα, as demonstrated by close structural analogues in published studies . The mechanism of action involves the compound binding competitively to the ATP-binding pocket of the PI3Kα kinase. Molecular docking studies of similar thiazolo[5,4-b]pyridine derivatives reveal that the N-heterocyclic core forms key hydrogen bond interactions with the Val851 residue in the hinge region of the enzyme . Furthermore, the acidic NH proton of the thiophene-2-sulfonamide group is instrumental, forming a critical charged hydrogen bond with the Lys802 residue of PI3Kα, which significantly contributes to its high binding affinity and potent inhibitory effect . Structure-activity relationship (SAR) studies confirm that electron-deficient sulfonamide groups, such as thiophene-2-sulfonamide, are crucial for maximizing PI3Kα inhibitory potency . This compound is supplied for non-human research applications only and is strictly intended for use in biochemical assays, cell-based studies, and pharmacological research to further investigate the PI3K pathway and develop novel targeted therapies.

Properties

IUPAC Name

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S3/c1-11-6-7-12(16-19-13-4-2-8-18-17(13)24-16)10-14(11)20-25(21,22)15-5-3-9-23-15/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMDBDGRGQVBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps starting from commercially available substances. One common approach includes the following steps :

    Formation of Thiazolo[5,4-b]pyridine Core: The thiazolo[5,4-b]pyridine core is synthesized through a series of reactions involving pyridine and thiazole derivatives. This process often requires the use of catalysts and specific reaction conditions to ensure high yields.

    Introduction of the Phenyl Group: The phenyl group is introduced through a coupling reaction, which may involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphoinositide 3-kinase (PI3K).

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets . For instance, it has been shown to inhibit PI3K by binding to the kinase domain, thereby blocking the signaling pathways involved in cell growth and survival. This inhibition is facilitated by the compound’s ability to form hydrogen bonds and other interactions with key amino acid residues in the active site of the enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The compound is compared to analogs based on modifications to the thiazolo[5,4-b]pyridine core, substituents on the phenyl ring, and variations in the sulfonamide/amide group. Below is a detailed analysis:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituents on Phenyl Ring Sulfonamide/Amide Group Key Properties/Findings
Target Compound : N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide Thiazolo[5,4-b]pyridine 2-methyl Thiophene-2-sulfonamide Moderate lipophilicity; designed for enhanced target binding via sulfonamide interaction .
Compound 1 : (R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide Thiazolo[5,4-b]pyridine fused with imidazole 8-methyl, 5-methylamino Benzamide with methylsulfonyl Higher molecular weight (m/z 521); potential enhanced receptor affinity due to imidazole fusion .
5-Chloro-N-[4-(thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-thiophenesulfonamide Thiazolo[5,4-b]pyridine None (substituent at position 4) 5-chloro-thiophene sulfonamide Chloro substituent may improve potency but reduce solubility; positional isomerism affects binding .
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide Thiazolo[5,4-b]pyridine None (substituent at position 3) 1-naphthamide Increased aromatic bulk (naphthamide) may enhance hydrophobic interactions but limit bioavailability .
N-[2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Thiazolo[5,4-b]pyridine 2-methyl Tetrahydronaphthalene sulfonamide Partial saturation of the naphthalene ring improves solubility while retaining lipophilicity .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The tetrahydronaphthalene sulfonamide analog (Table 1) shows balanced lipophilicity, while the chloro-substituted thiophene sulfonamide may face solubility challenges .
  • Structural Similarity Metrics : High-throughput screening (HTS) identifies analogs like the naphthamide derivative (Table 1) based on Tanimoto scores, emphasizing the role of sulfonamide/amide groups in activity .

Challenges and Opportunities

  • Positional Isomerism : Substitution on the phenyl ring (e.g., 2-methyl vs. 4-position in ’s compound) significantly alters steric and electronic interactions with targets .
  • Tautomerism : The thione tautomer of the thiazolo[5,4-b]pyridine core () may influence reactivity and binding in certain pH environments .

Biological Activity

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its role as a phosphoinositide 3-kinase (PI3K) inhibitor. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

PropertyValue
Molecular Formula C21H25N3OS
Molecular Weight 367.5 g/mol
CAS Number 900633-67-2

Target of Action

The primary target of this compound is the phosphoinositide 3-kinase (PI3K) enzyme.

Mode of Action

This compound inhibits the enzymatic activity of PI3K, which is crucial for various cellular processes including growth, proliferation, and survival. By inhibiting PI3K, the compound disrupts the PI3K/AKT/mTOR signaling pathway , leading to decreased cell survival and proliferation.

Inhibitory Activity

Research indicates that this compound exhibits potent inhibitory activity against PI3K at nanomolar concentrations. This suggests favorable bioavailability and potential for therapeutic application in conditions characterized by aberrant PI3K signaling, such as cancer and inflammatory diseases .

Biochemical Pathways Affected

The inhibition of PI3K affects downstream signaling pathways:

  • AKT Pathway : Reduced activation of AKT leads to decreased cell survival signals.
  • mTOR Pathway : Inhibition impacts protein synthesis and cell growth.

Cellular Effects

The compound's inhibitory effect on PI3K influences various cellular functions:

  • Cell Growth : Decreased proliferation rates in cancer cell lines.
  • Apoptosis : Enhanced apoptosis in cells with dysregulated PI3K signaling.
  • Metabolic Changes : Altered glucose metabolism due to disrupted signaling pathways.

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibits the growth of various cancer cell lines by inducing apoptosis and reducing proliferation rates .
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against pathogens like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting significant activity .

Comparative Analysis with Similar Compounds

Compound NameTarget EnzymeIC50 (nM)Notable Activity
This compoundPI3K<100Anticancer
2-chloro-4-fluorophenyl sulfonamideUnknown150Moderate antibacterial
5-chlorothiophene-2-sulfonamideUnknown200Weak anticancer

Q & A

Basic: What synthetic strategies optimize yield and purity for N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling for constructing the thiazolo[5,4-b]pyridine core and sulfonamide bond formation. Key steps include:

  • Step 1: Coupling of 2-methyl-5-bromophenyl intermediates with thiazolo[5,4-b]pyridine boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄) in a DMF/H₂O solvent system .
  • Step 2: Sulfonylation using thiophene-2-sulfonyl chloride under basic conditions (e.g., K₂CO₃) at 60–80°C .
    Optimization Tips:
  • Use continuous flow reactors to enhance reaction consistency and reduce by-products .
  • Monitor reaction progress via HPLC to adjust parameters like temperature and stoichiometry in real time .

Basic: Which analytical techniques confirm structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR validates aromatic proton environments and substituent positions (e.g., thiophene vs. pyridine protons) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]⁺ at m/z 415.6) .
  • X-ray Crystallography: Resolves crystal packing and stereoelectronic effects, critical for SAR studies .

Basic: What are the primary biological targets and screening protocols for this compound?

Methodological Answer:

  • Targets: Phosphoinositide 3-kinase (PI3K) isoforms (e.g., PI3Kα) and dihydropteroate synthase (DHPS) due to sulfonamide-thiazolo[5,4-b]pyridine motifs .
  • Screening:
    • Kinase Assays: Use ATP-competitive fluorescence polarization assays (IC₅₀ values <100 nM for PI3Kα) .
    • Antibacterial Screening: Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli .

Advanced: How to design experiments assessing kinase selectivity across isoforms (e.g., PI3Kα vs. PI3Kγ)?

Methodological Answer:

  • Kinase Profiling Panels: Utilize recombinant kinase domains in parallel assays with ATP-concentration titrations to calculate selectivity ratios .
  • Structural Docking: Perform molecular dynamics simulations to compare binding affinities in PI3Kα (helical vs. catalytic domains) .
  • Key Controls: Include reference inhibitors (e.g., LY294002 for PI3K) to validate assay conditions .

Advanced: How to resolve contradictions in biological activity data (e.g., high in vitro vs. low cellular potency)?

Methodological Answer:

  • Solubility/Permeability Testing: Assess logP (e.g., ~3.2) and Caco-2 permeability to identify bioavailability bottlenecks .
  • Metabolic Stability: Incubate with liver microsomes to evaluate CYP450-mediated degradation .
  • Proteomic Profiling: Use phospho-antibody arrays to detect off-target pathway activation .

Advanced: What strategies improve aqueous solubility without compromising target binding?

Methodological Answer:

  • Salt Formation: Introduce HCl or sodium salts via sulfonamide deprotonation .
  • Prodrug Approach: Conjugate with PEGylated esters to enhance solubility, cleaved intracellularly .
  • Co-crystallization: Co-formulate with cyclodextrins for stable inclusion complexes .

Advanced: How to conduct structure-activity relationship (SAR) studies on the thiazolo[5,4-b]pyridine core?

Methodological Answer:

  • Core Modifications: Synthesize analogs with:
    • Substituent Variations: Replace methyl with ethyl or fluoro groups at the 2-position .
    • Heterocycle Swaps: Substitute thiophene with pyridine or furan sulfonamides .
  • Activity Mapping: Correlate IC₅₀ values (e.g., PI3K inhibition) with Hammett σ values of substituents .

Advanced: What computational methods predict binding modes with PI3Kα?

Methodological Answer:

  • Docking Workflow:
    • Prepare protein (PDB: 6OAC) and ligand structures using AutoDock Vina .
    • Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .
  • Free Energy Calculations: Use MM-GBSA to rank analog binding energies .

Advanced: How to evaluate synergistic effects with existing therapeutics (e.g., kinase inhibitors)?

Methodological Answer:

  • Combinatorial Screening: Use fixed-ratio assays (e.g., Chou-Talalay method) to calculate combination indices (CI <1 indicates synergy) .
  • In Vivo Models: Test efficacy in xenograft models with co-administration of PI3K/mTOR inhibitors .

Advanced: What stability-indicating methods assess degradation under stressed conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • HPLC-MS Monitoring: Track degradation products (e.g., sulfonamide cleavage or thiazole oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.